Cas no 901920-26-1 (2-(5-Chloro-2-ethoxyphenyl)piperidine)
2-(5-Chloro-2-ethoxyphenyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-chloro-2-ethoxyphenyl)piperidine
- BBL021718
- STK894435
- 2-(5-Chloro-2-ethoxyphenyl)piperidine
-
- MDL: MFCD05190202
- Inchi: 1S/C13H18ClNO/c1-2-16-13-7-6-10(14)9-11(13)12-5-3-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3
- InChI Key: MYIBAFWQCUCAJD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C1CCCCN1)OCC
Computed Properties
- Exact Mass: 239.1076919 g/mol
- Monoisotopic Mass: 239.1076919 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 21.3
- Molecular Weight: 239.74
2-(5-Chloro-2-ethoxyphenyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C379115-10mg |
2-(5-Chloro-2-ethoxyphenyl)piperidine |
901920-26-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C379115-50mg |
2-(5-Chloro-2-ethoxyphenyl)piperidine |
901920-26-1 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C379115-100mg |
2-(5-Chloro-2-ethoxyphenyl)piperidine |
901920-26-1 | 100mg |
$ 185.00 | 2022-06-06 | ||
| Enamine | EN300-1963431-1g |
2-(5-chloro-2-ethoxyphenyl)piperidine |
901920-26-1 | 1g |
$1458.0 | 2023-09-17 | ||
| Enamine | EN300-1963431-5g |
2-(5-chloro-2-ethoxyphenyl)piperidine |
901920-26-1 | 5g |
$4226.0 | 2023-09-17 | ||
| Enamine | EN300-1963431-10g |
2-(5-chloro-2-ethoxyphenyl)piperidine |
901920-26-1 | 10g |
$6266.0 | 2023-09-17 | ||
| Enamine | EN300-1963431-0.05g |
2-(5-chloro-2-ethoxyphenyl)piperidine |
901920-26-1 | 0.05g |
$1224.0 | 2023-09-17 | ||
| Enamine | EN300-1963431-0.1g |
2-(5-chloro-2-ethoxyphenyl)piperidine |
901920-26-1 | 0.1g |
$1283.0 | 2023-09-17 | ||
| Enamine | EN300-1963431-0.25g |
2-(5-chloro-2-ethoxyphenyl)piperidine |
901920-26-1 | 0.25g |
$1341.0 | 2023-09-17 | ||
| Enamine | EN300-1963431-0.5g |
2-(5-chloro-2-ethoxyphenyl)piperidine |
901920-26-1 | 0.5g |
$1399.0 | 2023-09-17 |
2-(5-Chloro-2-ethoxyphenyl)piperidine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-(5-Chloro-2-ethoxyphenyl)piperidine
Professional Introduction to 2-(5-Chloro-2-ethoxyphenyl)piperidine (CAS No. 901920-26-1)
2-(5-Chloro-2-ethoxyphenyl)piperidine, with the CAS number 901920-26-1, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a piperidine ring combined with an ethoxy and chloro-substituted phenyl group makes it a versatile scaffold for drug development.
The piperidine moiety is a common pharmacophore in many bioactive molecules, known for its ability to enhance solubility and bioavailability. In particular, piperidine derivatives have been extensively studied for their role in central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory compounds. The specific substitution pattern in 2-(5-Chloro-2-ethoxyphenyl)piperidine contributes to its unique chemical properties and reactivity, making it a valuable building block for synthetic chemists.
Recent research has highlighted the importance of aromatic heterocycles in drug design. The combination of a chloro and ethoxy group on the phenyl ring in 2-(5-Chloro-2-ethoxyphenyl)piperidine enhances its interactions with biological targets. These substituents can influence electronic properties, lipophilicity, and metabolic stability, which are critical factors in drug efficacy and safety. Studies have shown that such modifications can lead to improved pharmacokinetic profiles, which is a key consideration in modern drug development.
In the context of medicinal chemistry, the synthesis of 2-(5-Chloro-2-ethoxyphenyl)piperidine involves multi-step organic reactions that require careful optimization. The chloro and ethoxy groups introduce specific reactivity patterns, allowing for further functionalization. For instance, nucleophilic aromatic substitution reactions can be employed to introduce additional substituents or to modify existing ones. These synthetic strategies are crucial for developing novel analogs with enhanced biological activity.
The compound's potential applications extend to the development of kinase inhibitors, which are widely used in oncology and immunology research. Piperidine derivatives have been shown to modulate enzyme activity by binding to specific pockets on the target proteins. The structural features of 2-(5-Chloro-2-ethoxyphenyl)piperidine, particularly the chloro-substituted phenyl ring, make it an attractive candidate for designing selective inhibitors. This selectivity is essential for minimizing side effects and improving therapeutic outcomes.
Advances in computational chemistry have also facilitated the study of 2-(5-Chloro-2-ethoxyphenyl)piperidine. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead compounds before experimental synthesis. These tools have become indispensable in drug discovery pipelines, reducing the time and cost associated with traditional trial-and-error approaches. By leveraging computational methods, scientists can rapidly identify promising candidates for further investigation.
The pharmacological profile of 2-(5-Chloro-2-ethoxyphenyl)piperidine is still being explored, but preliminary studies suggest promising activities in several therapeutic areas. Its ability to interact with multiple biological targets makes it a valuable scaffold for developing multifunctional drugs. Such compounds could address complex diseases by targeting multiple pathways simultaneously, offering a more comprehensive therapeutic approach.
In conclusion, 2-(5-Chloro-2-ethoxyphenyl)piperidine (CAS No. 901920-26-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a promising candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in the discovery of new therapies.
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